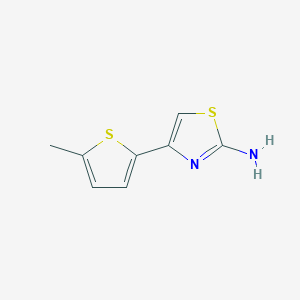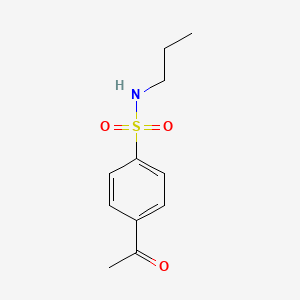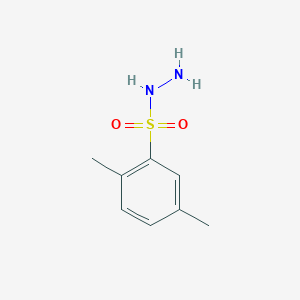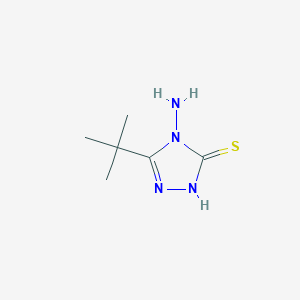
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H12N4S and its molecular weight is 172.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Features
- Derivatives of 1,2,4-triazole, including 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol, have a broad spectrum of biological activity, such as antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. These derivatives are characterized by low toxicity, making them promising for chemical structure and biological activity research and the search for biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Regioselective Alkylation
- Research on amino- and mercapto-1,2,4-triazoles, including this compound, involves regioselective alkylation processes. These studies contribute to understanding the chemical behavior and potential applications of these compounds (Voitekhovich et al., 2012).
Synthesis of New Compounds
- The synthesis of new compounds derived from this compound has been explored. This includes the creation of various derivatives, which are important for further research in pharmacology and other scientific fields (Singh & Kandel, 2013).
Electrochemical Studies
- Electrochemical studies, including time of flight-secondary ion mass spectrometry (ToF-SIMS) and computational studies, have been conducted on derivatives of 4-amino-1,2,4-triazole, like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. These studies are crucial for understanding the corrosion inhibition properties of these compounds and their applications in materials science (Chauhan et al., 2019).
Crystal and Molecular Structure Analysis
- The crystal and molecular structures of derivatives of 1,2,4-triazole have been analyzed. Such studies are fundamental in the field of crystallography and provide insights into the physical properties and potential applications of these compounds (Sarala et al., 2006).
Future Directions
Mechanism of Action
Target of Action
It’s known that triazole derivatives have a broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer activities .
Mode of Action
It’s known that triazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad spectrum of biological activity of triazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is slightly soluble in acetonitrile and chloroform .
Result of Action
Given the broad spectrum of biological activity of triazole derivatives, it’s likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiol group in its structure allows it to form strong covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain proteases by forming a covalent bond with the active site cysteine . Additionally, the triazole ring can participate in hydrogen bonding and dipole interactions, further influencing its binding affinity and specificity towards different biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules. The thiol group can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition or activation . Additionally, the triazole ring can engage in hydrogen bonding and dipole interactions with amino acid residues in proteins, further stabilizing the binding interaction. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and changes in its interaction with biomolecules. Long-term studies in in vitro and in vivo settings have demonstrated that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, oxidative stress, and disruption of normal cellular processes . Threshold effects have also been noted, where a certain dosage is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For instance, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis . Additionally, the compound can interact with cofactors such as NADH and FADH2, further influencing metabolic processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can localize to the nucleus, affecting gene expression and DNA repair processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-3-tert-butyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-6(2,3)4-8-9-5(11)10(4)7/h7H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVRIMOCVZOKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368444 | |
| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73396-58-4 | |
| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-5-TERT-BUTYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


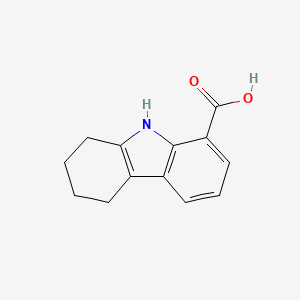

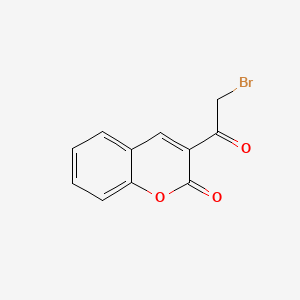


![3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1271228.png)
